3-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide
Overview
Description
The compound “3-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide” is a complex organic molecule. It contains an indene group (a fused benzene and cyclopentene ring), a piperidine ring (a six-membered ring with one nitrogen atom), and a propanamide group (a three-carbon chain with a carboxylic acid amide functional group). The presence of the dimethoxybenzyl group suggests that there are two methoxy (OCH3) groups attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and functional groups. The indene and piperidine rings would contribute to the rigidity of the molecule, while the propanamide and dimethoxybenzyl groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The indene and piperidine rings might undergo electrophilic aromatic substitution reactions, while the propanamide group could be involved in nucleophilic acyl substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-N-[(2,4-dimethoxyphenyl)methyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O3/c1-30-24-11-10-22(25(16-24)31-2)17-27-26(29)12-9-19-6-5-13-28(18-19)23-14-20-7-3-4-8-21(20)15-23/h3-4,7-8,10-11,16,19,23H,5-6,9,12-15,17-18H2,1-2H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTDHFNSZJGFRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)C3CC4=CC=CC=C4C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.